1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one
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Overview
Description
1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Aldol condensation: The nitrated indole undergoes aldol condensation with an appropriate aldehyde to form the indolylidene intermediate.
Pyrimidine ring formation: The final step involves the cyclization of the intermediate with thiourea under basic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The sulfanylidenepyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane as solvent, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole and pyrimidine derivatives.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound’s indole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-thioxopyrimidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidenepyrimidine.
1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-oxopyrimidin-4-one: Similar structure but with an oxo group instead of a sulfanylidenepyrimidine.
Uniqueness
The uniqueness of 1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-4-9(2)21-17(24)14(16(23)20-18(21)27)8-12-10(3)19-15-6-5-11(22(25)26)7-13(12)15/h5-9,24H,4H2,1-3H3,(H,20,23,27)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIGPTDDEYNDOV-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=O)NC1=S)C=C2C(=NC3=C2C=C(C=C3)[N+](=O)[O-])C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=C(C(=O)NC1=S)/C=C/2\C(=NC3=C2C=C(C=C3)[N+](=O)[O-])C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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